molecular formula C12H22O2 B1266469 [1,1'-Bicyclohexyl]-4,4'-diol CAS No. 20601-38-1

[1,1'-Bicyclohexyl]-4,4'-diol

Cat. No. B1266469
CAS RN: 20601-38-1
M. Wt: 198.3 g/mol
InChI Key: MZXNOAWIRQFYDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,1'-Bicyclohexyl]-4,4'-diol and its derivatives involves complex organic reactions that often require precise conditions to achieve the desired outcomes. Studies have shown that compounds like dicyclohexyldiol can be synthesized through reactions that involve the use of diols and molybdenum derivatives, leading to products with significant steric congestion and specific molecular geometries (Chisholm et al., 2000).

Molecular Structure Analysis

The molecular structure of [1,1'-Bicyclohexyl]-4,4'-diol is defined by its bicyclic framework and the spatial arrangement of its hydroxyl groups. X-ray crystallography and other spectroscopic methods have been employed to elucidate the crystal and molecular structure, revealing details about bond lengths, angles, and conformational preferences (Brice et al., 1972).

Chemical Reactions and Properties

[1,1'-Bicyclohexyl]-4,4'-diol undergoes various chemical reactions due to the reactivity of its hydroxyl groups and the cyclohexane rings. These reactions include esterification, oxidation, and participation in complex formation with metals, showcasing the compound's versatility in chemical synthesis and its potential as a building block for more complex molecules (Yan Yu et al., 2019).

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • [1,1'-Bicyclohexyl]-4,4'-diol has been used in the synthesis of germanes with alkylenedioxy substituents, showing various coordination patterns from tetra- to hexacoordination (Klüfers & Vogler, 2007).
    • It has also been involved in the formation of cyclic selenites, with applications in carbohydrate chemistry (Klüfers & Reichvilser, 2008).
    • The compound has been used in Ti-catalyzed reactions to produce tricyclo[7.4.0.03,8]trideca-4,12-diene-2-yl derivatives, highlighting its role in complex organic reactions (Aouf, Abed, Giorgi & Santelli, 2008).
  • Molecular Recognition :

    • [1,1'-Bicyclohexyl]-4,4'-diol has been studied for its molecular recognition properties, particularly in the context of hydrogen-bonded complexes with a multidentate polyhydroxy macrocycle (Kikuchi, Kato, Tanaka, Toi & Aoyama, 1991).
  • Pharmaceutical and Medicinal Chemistry :

  • Nanotechnology and Advanced Materials :

    • The compound has been used in the introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst, promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions (Goli-Jolodar, Shirini & Seddighi, 2016).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it can cause .

properties

IUPAC Name

4-(4-hydroxycyclohexyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXNOAWIRQFYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2CCC(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174616
Record name (1,1'-Bicyclohexyl)-4,4'-diol
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Bicyclohexyl]-4,4'-diol

CAS RN

20601-38-1
Record name [1,1′-Bicyclohexyl]-4,4′-diol
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Record name (1,1'-Bicyclohexyl)-4,4'-diol
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Record name (1,1'-Bicyclohexyl)-4,4'-diol
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Record name [1,1'-bicyclohexyl]-4,4'-diol
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Synthesis routes and methods

Procedure details

In 1 l of isopropanol was dissolved 100 g (0.54 mol) of biphenyl-4,4'-diol, and 5 g of anhydrous sodium carbonate and 5 g of 5% palladium-on-carbon were added to the solution. The mixture was subjected to reduction reaction in an autoclave at 100° C. and at a hydrogen pressure of 5 kg/cm2 for 25 to 30 hours. After completion of the reaction, the reaction mixture was filtered, and the isopropanol was removed from the filtrate by distillation under reduced pressure to recover a part of dicyclohexyl-4,4'-diol. The crystals obtained as a filter cake were dissolved in 500 ml of tetrahydrofuran while hot and filtered. The tetrahydrofuran was removed from the filtrate by distillation under reduced pressure to obtain dicyclohexyl-4,4'-diol. Both crystals were combined, suspended in 1 l of n-hexane while hot, and allowed to stand at 5° to 6° C. for 1 hour. The precipitated crystals were collected by filtration and dried under reduced pressure to obtain 93 g (0.47 mol) of a compound of formula: ##STR28## Melting Point: 179°-181° C.
Quantity
0 (± 1) mol
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Reaction Step One
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100 g
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5 g
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reactant
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1 L
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5 g
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500 mL
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Reaction Step Three

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